![molecular formula C10H19ClN2O B14634548 N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea CAS No. 54187-32-5](/img/structure/B14634548.png)
N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with a suitable isocyanate or carbamate precursor. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as base or acid catalysts may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.
Reduction: Reaction with reducing agents to form amine derivatives.
Substitution: Nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions may yield a variety of substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is unique due to its specific structural features, such as the presence of the 2,2-dimethylcyclopropyl group. This structural uniqueness may confer specific properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
54187-32-5 |
---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[1-(2,2-dimethylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C10H19ClN2O/c1-7(8-6-10(8,2)3)13-9(14)12-5-4-11/h7-8H,4-6H2,1-3H3,(H2,12,13,14) |
InChI Key |
PMVNIEJXCJWOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1(C)C)NC(=O)NCCCl |
Origin of Product |
United States |
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